3,3-Dichloro-2-methoxyoxolane
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Overview
Description
3,3-Dichloro-2-methoxyoxolane is a heterocyclic organic compound with the molecular formula C5H8Cl2O2. It belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of two chlorine atoms and a methoxy group attached to the oxolane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloro-2-methoxyoxolane typically involves the chlorination of 2-methoxyoxolane. One common method is the use of hypervalent iodine reagents, such as 1-chloro-1,2-benziodoxol-3-(1H)-one, to promote chlorooxidation. This reaction can be carried out in solvents like dioxane and water at elevated temperatures (around 80°C) to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dichloro-2-methoxyoxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the chlorinated oxolane to less chlorinated or dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while substitution can produce various functionalized oxolanes.
Scientific Research Applications
3,3-Dichloro-2-methoxyoxolane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dichloro-2-methoxyoxolane involves its interaction with molecular targets and pathways. The presence of chlorine atoms and the methoxy group can influence the reactivity and selectivity of the compound in various chemical reactions. The exact mechanism depends on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
2-Methyloxolane: A bio-based solvent used for the extraction of natural products.
3,3-Dichloro-2-methoxytetrahydrofuran: Another chlorinated oxolane with similar structural features.
Uniqueness: 3,3-Dichloro-2-methoxyoxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of two chlorine atoms and a methoxy group makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
3,3-dichloro-2-methoxyoxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O2/c1-8-4-5(6,7)2-3-9-4/h4H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAJBLSKPJKCFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CCO1)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369258 |
Source
|
Record name | 3,3-dichloro-2-methoxyoxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128538-82-9 |
Source
|
Record name | 3,3-dichloro-2-methoxyoxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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